

Application Note: Characterization of Niobium Pentoxide (Nb₂O₅) using X-ray Diffraction (XRD)

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Compound of Interest

Compound Name: Niobium(V) oxide

Cat. No.: B073970

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Audience: Researchers, scientists, and drug development professionals.

Introduction Niobium pentoxide (Nb₂O₅) is a transition metal oxide that has garnered significant interest in various fields, including catalysis, electrochemistry, and biomedical applications, due to its unique chemical and physical properties. A key characteristic of Nb₂O₅ is its polymorphism, meaning it can exist in several different crystalline structures or phases.^{[1][2]} The specific phase of Nb₂O₅ significantly influences its functionality.^[3] X-ray diffraction (XRD) is a powerful and non-destructive analytical technique indispensable for the characterization of Nb₂O₅. It provides detailed information about the material's crystallographic structure, phase composition, crystallite size, and lattice strain, which are critical parameters for quality control and material development.

Principle of X-ray Diffraction (XRD) X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays. Constructive interference occurs when the scattered waves are in phase, which happens only at specific angles that satisfy Bragg's Law:

$$n\lambda = 2d \sin(\theta)$$

where:

- n is an integer.

- λ is the wavelength of the X-rays.
- d is the spacing between atomic planes in the crystal lattice.
- θ is the angle of incidence of the X-ray beam.

By scanning the sample over a range of angles (2θ) and recording the intensity of the diffracted X-rays, an XRD pattern is generated. This pattern is a unique fingerprint of the material's crystalline structure.

Experimental Protocols

Protocol 1: Powder X-ray Diffraction (PXRD) Data Acquisition

Objective: To obtain a high-quality XRD pattern from a powdered Nb_2O_5 sample for phase identification and structural analysis.

Materials and Equipment:

- Nb_2O_5 powder sample
- Powder X-ray diffractometer with a copper (Cu) X-ray source
- Sample holder (zero-background sample holder recommended)
- Mortar and pestle (agate recommended)
- Spatula
- Glass slide

Sample Preparation:

- Take a representative amount of the Nb_2O_5 powder sample.
- Gently grind the powder in an agate mortar and pestle to ensure a fine, homogeneous particle size and to minimize preferred orientation effects.

- Carefully pack the powdered sample into the sample holder cavity. Use a spatula to ensure the powder is flush with the surface of the holder.
- Use a glass slide to gently press and level the surface of the powder. A flat, smooth surface is crucial for accurate data collection.
- Ensure the sample is sufficiently thick to absorb the X-ray beam completely.

Instrument Setup and Data Acquisition:

- Place the prepared sample holder into the diffractometer.
- Set up the instrument parameters for the scan. Typical parameters for Nb₂O₅ analysis are summarized in the table below.[\[4\]](#)
- Initiate the XRD scan. The instrument will rotate the sample and the detector to scan through the desired range of 2θ angles.
- Upon completion, save the raw data file for subsequent analysis.

Table 1: Typical XRD Instrument Parameters for Nb₂O₅ Analysis

Parameter	Typical Value	Purpose
X-ray Source	Cu K α	Provides monochromatic X-ray radiation.
Wavelength (λ)	1.5406 Å	Standard wavelength for laboratory diffractometers.
Voltage	40 kV	Accelerating voltage for the X-ray tube.
Current	40 mA	Current for the X-ray tube filament.
Scan Range (2θ)	10° - 80°	Covers the most characteristic diffraction peaks for Nb ₂ O ₅ phases. [4]
Step Size	0.02°	The angular increment between intensity readings.

| Scan Speed / Time per Step | 1-5°/min or 0.5-2 s | Determines the data collection time and signal-to-noise ratio. |

Protocol 2: Data Analysis

Objective: To analyze the raw XRD data to determine the phase composition, crystallite size, and lattice strain of the Nb₂O₅ sample.

A. Phase Identification:

- Import the raw XRD data into a suitable analysis software (e.g., X'Pert HighScore, GSAS-II).
- Perform background subtraction and peak searching to identify the positions (2θ) and intensities of the diffraction peaks.
- Compare the experimental peak positions and relative intensities with standard diffraction patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

- Identify the crystalline phase(s) present in the sample by matching the experimental pattern to reference cards.[5] Nb₂O₅ has several common polymorphs that are dependent on the synthesis or calcination temperature.[1][6]

Table 2: Common Crystalline Phases of Nb₂O₅ and JCPDS References

Phase Name	Common Abbreviation	Crystal System	JCPDS Card No.	Typical Formation Temperature
Pseudo-hexagonal	TT-Nb ₂ O ₅	Pseudo-hexagonal	00-007-0061[7]	300-500 °C[1]
Orthorhombic	T-Nb ₂ O ₅	Orthorhombic	00-030-0873[1] [6][8]	700-800 °C[1]

| Monoclinic | H-Nb₂O₅ | Monoclinic | 01-019-0862[9] | > 1000 °C[1] |

B. Crystallite Size Calculation (Scherrer Equation): The Scherrer equation relates the broadening of a diffraction peak to the average size of the crystallites.[10] It is applicable for crystallites in the nano-scale range (typically < 200 nm).[10]

Equation: $D = (K * \lambda) / (\beta * \cos(\theta))$

where:

- D is the mean crystallite size.
- K is the dimensionless shape factor (typically ~0.9).[7][11]
- λ is the X-ray wavelength (e.g., 1.5406 Å for Cu K α).[12]
- β is the full width at half maximum (FWHM) of the diffraction peak in radians, after correcting for instrumental broadening.[10][12]
- θ is the Bragg angle in radians.[12]

Procedure:

- Select a prominent, well-defined diffraction peak from the pattern that is free from overlap.
- Determine the FWHM (β) of the peak using the analysis software. Convert this value from degrees to radians (β [rad] = β [°] * π / 180).
- Note the 2θ position of the peak and calculate the Bragg angle θ ($\theta = 2\theta / 2$). Convert θ to radians.
- Use the Scherrer equation to calculate the crystallite size, D .

C. Crystallite Size and Microstrain Analysis (Williamson-Hall Plot): The Williamson-Hall (W-H) method is used to separate the contributions of crystallite size and lattice strain to the total peak broadening.[\[13\]](#)[\[14\]](#)

$$\text{Equation: } \beta_{\text{total}} * \cos(\theta) = (K * \lambda / D) + (4 * \epsilon * \sin(\theta))$$

where:

- β_{total} is the total FWHM of the peak (in radians).
- ϵ is the microstrain.
- Other terms are as defined previously.

Procedure:

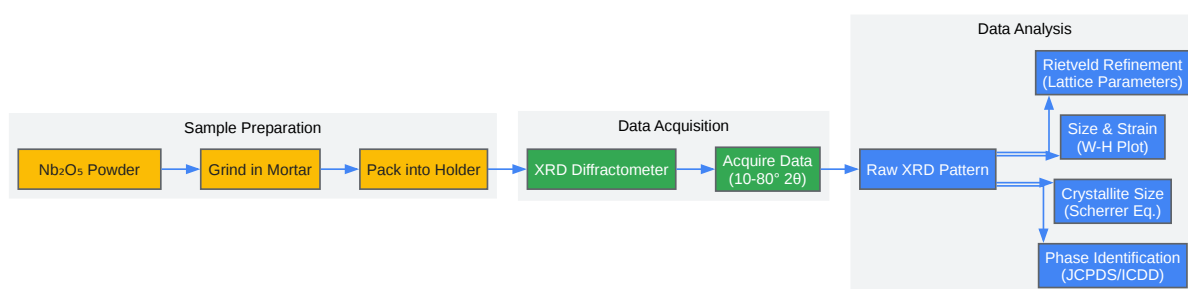
- Determine the FWHM (β) and position (θ) for multiple diffraction peaks across the 2θ range.
- Calculate $4 * \sin(\theta)$ for each peak (this will be the x-axis).
- Calculate $\beta_{\text{total}} * \cos(\theta)$ for each peak (this will be the y-axis).
- Create a plot of $\beta_{\text{total}} * \cos(\theta)$ vs. $4 * \sin(\theta)$. This is the Williamson-Hall plot.[\[13\]](#)[\[15\]](#)[\[16\]](#)
- Perform a linear fit to the data points.
- The microstrain (ϵ) is determined from the slope of the line.
- The crystallite size (D) is calculated from the y-intercept (y-intercept = $K * \lambda / D$).[\[13\]](#)

D. Rietveld Refinement: For a more comprehensive structural analysis, Rietveld refinement can be performed. This is a powerful technique where an entire calculated XRD pattern is fitted to the experimental data.^{[17][18]} It allows for the precise determination of:

- Lattice parameters (a , b , c , α , β , γ).
- Phase quantification in mixed-phase samples.
- Atomic coordinates.
- Site occupancy factors.
- Crystallite size and microstrain.

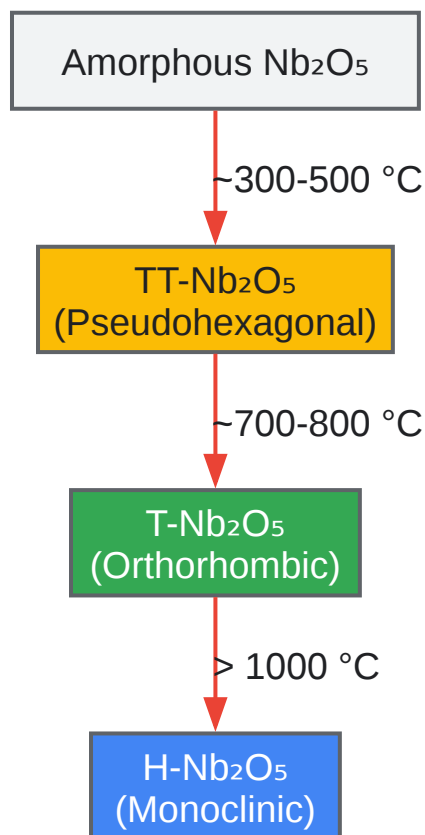
This analysis requires specialized software (e.g., GSAS-II, FullProf) and a good initial structural model.^{[4][17]}

Visualizations



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Caption: Experimental workflow for the XRD characterization of Nb₂O₅.



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Caption: Phase transformation of Nb₂O₅ with increasing temperature.[1]

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